3-Nitro-4-piperidino-benzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-nitro-4-piperidin-1-ylphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(14-7-3-1-4-8-14)15-9-10-16(17(13-15)20(22)23)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTXSKUYSYBJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347806 | |
| Record name | ST50251142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56106-97-9 | |
| Record name | ST50251142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Nitro 4 Piperidino Benzophenone and Analogues
Established Synthetic Pathways and Optimizations
The production of 3-nitro-4-piperidino-benzophenone is dominated by two principal synthetic routes: the nitration of a piperidinobenzophenone precursor and the nucleophilic aromatic substitution (SNAr) on a suitably halogenated nitrobenzophenone. Each pathway offers distinct advantages and is subject to optimization to enhance reaction outcomes.
The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.com The success of this strategy for the synthesis of this compound hinges on the regioselective nitration of a 4-piperidinobenzophenone precursor.
The directing effects of the substituents on the benzophenone (B1666685) core are the primary determinants of the position of nitration. The piperidino group, being an N-alkylamino substituent, is a strongly activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate formed during electrophilic attack. libretexts.orgyoutube.com Conversely, the benzoyl group is a deactivating meta-director, withdrawing electron density from the ring to which it is attached. youtube.com
Therefore, in the nitration of 4-piperidinobenzophenone, the piperidino-substituted ring is activated towards electrophilic attack, while the other phenyl ring is deactivated. The piperidino group directs the incoming nitro group to the positions ortho and para to itself. Since the para position is already occupied by the benzoyl group, nitration is expected to occur at one of the two equivalent ortho positions, leading to the formation of 3-nitro-4-piperidinobenzophenone.
The conditions for the nitration reaction must be carefully controlled to achieve high yields and selectivity, minimizing the formation of by-products. The choice of nitrating agent and reaction medium is crucial. A mixture of concentrated nitric acid and sulfuric acid is a common and powerful nitrating agent, capable of generating the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com However, the strongly acidic conditions can lead to side reactions, including the potential for over-nitration or degradation of the starting material.
To mitigate these issues, milder nitrating systems can be employed. For instance, using nitric acid in an inert solvent or employing alternative nitrating agents can provide greater control over the reaction. google.com The temperature of the reaction is another critical parameter; lower temperatures generally favor higher selectivity.
Recent advancements have explored novel nitrating reagents, such as N-nitropyrazoles, which can operate under milder conditions and offer high regioselectivity for a broad range of substrates. nih.gov While not specifically documented for 4-piperidinobenzophenone, these methods present promising avenues for optimizing the synthesis of its 3-nitro derivative. The table below summarizes various nitrating systems and their general applicability.
Table 1: Comparison of Nitrating Systems for Aromatic Compounds
| Nitrating Agent/System | Typical Conditions | Advantages | Potential Challenges |
|---|---|---|---|
| Conc. HNO₃ / Conc. H₂SO₄ | 0 - 25 °C | High reactivity, readily available. | Harsh acidic conditions, potential for over-nitration and side reactions. |
| Nitric Acid in Acetic Anhydride (B1165640) | 0 - 10 °C | Milder than mixed acid, good for sensitive substrates. | Can lead to acetylation as a side reaction. |
| N-Nitropyrazole Reagents | Room temperature to 80 °C | Mild conditions, high regioselectivity, good functional group tolerance. nih.gov | Reagent availability and cost may be a factor. |
| Sodium Nitrate in Acidic Medium | Room temperature | Mild, high regioselectivity reported for some substrates. rsc.org | Lower reactivity compared to stronger nitrating agents. |
An alternative and often more direct route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a benzophenone derivative bearing a leaving group at the 4-position and a nitro group at the 3-position with piperidine (B6355638).
The most established SNAr method for synthesizing the target compound involves the reaction of 3-nitro-4-chloro-benzophenone with piperidine. prepchem.com In this reaction, the chlorine atom acts as the leaving group, and piperidine serves as the nucleophile. The presence of the electron-withdrawing nitro group ortho to the chlorine atom is critical as it activates the aromatic ring towards nucleophilic attack and stabilizes the negatively charged Meisenheimer intermediate that is formed. byjus.comyoutube.com
The reaction is typically carried out by adding piperidine to 3-nitro-4-chloro-benzophenone. The reaction is highly exothermic, with the temperature rising to around 98-100 °C, indicating a rapid and facile substitution. prepchem.com This method is generally efficient and leads to high yields of the desired product.
The kinetics of similar reactions, such as the reaction of 2,4-dinitrochlorobenzene with piperidine, have been studied extensively in various solvents. rsc.orgrsc.org These studies show that the reaction rates can be influenced by the solvent polarity and its ability to stabilize the transition state. Aprotic solvents are commonly used, and the reaction generally follows second-order kinetics.
Table 2: Kinetic Data for the Reaction of 1-chloro-2,4-dinitrobenzene (B32670) with Piperidine in Aprotic Solvents at 25 °C
| Solvent | Second-order rate coefficient (k₂) / L mol⁻¹ s⁻¹ |
|---|---|
| Nitromethane | 1.92 |
| N,N-Dimethylformamide | 4.76 |
| Ethyl Acetate | 1.02 |
| Dioxane | 1.91 |
| 1,1,1-Trichloroethane | 4.77 |
Data adapted from a study on the kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine. psu.edu
The synthesis of piperidino-substituted nitroarenes via SNAr is a widely applicable methodology. The key requirements for a successful reaction are the presence of a good leaving group (typically a halogen) and at least one strongly electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group on the aromatic ring. byjus.com
The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions where the addition of the nucleophile is the rate-determining step. nih.gov This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic.
Studies on the reaction of various substituted pyridinium (B92312) ions with piperidine have provided valuable insights into the mechanism and reactivity in SNAr reactions. nih.gov The reaction rates are influenced by the nature and position of the substituents on the aromatic ring, as well as the reaction conditions such as solvent and temperature. For instance, the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol (B129727) has been shown to be second-order in piperidine, suggesting a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov This highlights the complexity of these reactions and the importance of understanding the underlying mechanistic details for process optimization.
Friedel-Crafts Acylation in Benzophenone Scaffold Construction
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct and effective method for the synthesis of aryl ketones, including the fundamental benzophenone scaffold. organic-chemistry.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govyoutube.com For the synthesis of a substituted benzophenone, an appropriately substituted benzene (B151609) derivative is reacted with a substituted benzoyl chloride.
The general mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acyl halide and the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (a resonance-stabilized carbocation). Subsequent deprotonation re-establishes aromaticity and yields the final aryl ketone product. organic-chemistry.org
A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is that the product, an aryl ketone, is deactivated towards further electrophilic substitution. organic-chemistry.orgyoutube.com This deactivation prevents poly-acylation, allowing for the clean formation of mono-acylated products.
Catalytic Approaches in Complex Molecule Synthesis
Catalysis is fundamental to modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. nih.govprinceton.edu Catalytic reactions, which are often superior to stoichiometric ones, reduce waste and energy consumption, aligning with the principles of green chemistry. acs.orgpaperpublications.org For a molecule like this compound, palladium-catalyzed cross-coupling reactions are particularly powerful tools. acs.org
Historically, palladium-catalyzed cross-coupling reactions have predominantly used aryl halides or pseudohalides as electrophilic partners. acs.orgnih.gov However, recent advancements have established nitroarenes as viable and attractive electrophiles. acs.orgnih.gov Nitroarenes are readily available through the facile nitration of aromatic compounds, making them inexpensive and accessible feedstock chemicals. acs.org The direct use of the nitro group (–NO₂) as a leaving group in cross-coupling reactions represents a significant improvement in synthetic efficiency, as it circumvents the traditional, often inefficient, sequence of reduction, diazotization, and Sandmeyer reactions to convert a nitro group into a halide. acs.orgnih.gov
The key mechanistic step that unlocked this chemistry was the demonstration of the oxidative addition of a palladium(0) complex into the Ar–NO₂ bond. acs.orgnih.gov This process, which was once considered challenging, has been successfully achieved using specialized palladium catalysts, notably those bearing bulky, electron-rich phosphine (B1218219) ligands like BrettPhos. acs.orgnih.gov This breakthrough has extended the scope of palladium catalysis to include denitrative Suzuki-Miyaura, C-H arylation, and other coupling reactions. acs.orgacs.org
The ability to use nitroarenes as coupling partners offers a more atom-economical and environmentally friendly route for synthesizing complex molecules. acs.org This approach has been applied to various bond-forming reactions, enhancing the versatility of nitroarenes in organic synthesis. nih.gov
| Coupling Type | Catalyst System (Example) | Key Feature |
| Suzuki-Miyaura | Palladium/BrettPhos | Enables C-C bond formation by coupling nitroarenes with boronic acids. acs.orgnih.gov |
| α-Arylation | Palladium/NHC | Allows for direct C-H functionalization of heteroarenes using nitroarenes. acs.orgacs.org |
| Amination | Palladium/Dialkyl(biaryl)phosphine | Facilitates C-N bond formation, as detailed in the Buchwald-Hartwig section. nih.gov |
This table provides examples of palladium-catalyzed coupling reactions involving nitroarenes.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds, a transformation of immense importance in pharmaceutical and materials chemistry. nih.govwikipedia.orgorganic-chemistry.org The reaction typically couples an amine with an aryl halide or pseudohalide. numberanalytics.com
Significantly, this methodology has been extended to use nitroarenes as the electrophilic partner, for the first time enabling the direct amination of a nitro-substituted aromatic ring where the nitro group itself is replaced. nih.gov This denitrative Buchwald-Hartwig amination was achieved using palladium catalysts with specific dialkyl(biaryl)phosphine ligands. nih.gov The proposed catalytic cycle involves the oxidative addition of the Ar–NO₂ bond to the palladium(0) center. nih.gov
More advanced strategies now utilize nitroarenes in a dual role: as both the electrophile and a surrogate for the arylamine coupling partner. rsc.orgresearchgate.net In these innovative one-pot procedures, one molecule of the nitroarene is reduced in situ to form an arylamine, which then couples with a second molecule of the nitroarene via a denitrative Buchwald-Hartwig reaction. rsc.orgresearchgate.netrsc.org This approach dramatically increases step-economy by eliminating the need to pre-synthesize and isolate the amine reactant, which is often derived from the corresponding nitroarene in a separate step anyway. nih.govrsc.org This method provides a highly efficient route to symmetrical and unsymmetrical diarylamines and triarylamines from readily available nitroarenes. rsc.orgrsc.org
For the synthesis of this compound, a traditional Buchwald-Hartwig approach would involve coupling piperidine with a 4-halo-3-nitrobenzophenone precursor. This remains a highly effective and widely used method for forming such C-N bonds. nih.gov
| Strategy | Description | Key Advantage |
| Conventional Amination | Coupling of an amine (e.g., piperidine) with a 4-halo-3-nitrobenzophenone precursor. | Well-established, reliable, broad functional group tolerance. numberanalytics.com |
| Denitrative Amination | Coupling of an amine with a dinitro-benzophenone precursor, where one nitro group acts as a leaving group. | Utilizes readily available nitro-compounds directly as electrophiles. nih.gov |
| Reductive/Denitrative Amination | One-pot reaction where a nitroarene serves as both the amine precursor (via reduction) and the electrophile. | Maximizes step- and atom-economy by using a single starting material for both coupling partners. rsc.orgresearchgate.net |
This table compares different Buchwald-Hartwig amination strategies relevant to the synthesis of amino-nitroarene structures.
Green Chemistry Principles in Synthetic Route Design and Efficiency
Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. chemistryjournals.netsolubilityofthings.compnas.org Its twelve principles provide a guide for developing more sustainable and efficient synthetic methods, which is crucial for modern pharmaceutical and chemical manufacturing. acs.orgpaperpublications.orgsolubilityofthings.com
Key principles applicable to the synthesis of this compound include:
Waste Prevention : It is preferable to prevent waste than to treat it after it has been created. solubilityofthings.comnumberanalytics.com Strategies like the dual-role nitroarene coupling reduce the number of synthetic steps and associated waste streams. rsc.orgresearchgate.net
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, by their nature, are superior to stoichiometric ones in this regard. numberanalytics.com For example, a Diels-Alder reaction has 100% atom economy. greenchemistry-toolkit.org
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts, are often recyclable, and can increase reaction selectivity, reducing byproducts. acs.orgpaperpublications.org The palladium-catalyzed reactions discussed are prime examples. acs.orgrsc.org
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided, as these steps require additional reagents and generate waste. acs.orgsolubilityofthings.com The direct functionalization of a C-H bond or the use of a nitro group as a direct coupling partner avoids the need to convert it into a halide first, exemplifying this principle. acs.org
Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.orgsolubilityofthings.com The development of highly active catalysts can enable reactions under milder conditions, reducing energy consumption. nih.gov
Use of Safer Solvents : The use of hazardous solvents should be minimized or replaced with safer alternatives like water or recyclable, non-volatile solvents. paperpublications.orgchemistryjournals.net
Incorporating these principles into synthetic route design not only reduces environmental impact but also often leads to more cost-effective and safer manufacturing processes. solubilityofthings.comrsc.orgchemrxiv.org The pursuit of the "optimal" synthesis is increasingly defined not just by step count, but by holistic sustainability metrics like the cumulative process mass intensity (cPMI), which accounts for all materials used throughout the entire synthetic network. rsc.orgchemrxiv.org
Strategic Derivatization of the this compound Scaffold
The this compound scaffold possesses several functional groups that serve as handles for strategic derivatization, allowing for the synthesis of a library of analogues. Such derivatization is a key strategy in medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound.
The primary points for derivatization on the scaffold are:
The Nitro Group : The nitro group is a versatile functional group. It can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, sulfonylation, or formation of ureas and thioureas. This introduces a wide array of substituents and explores structure-activity relationships at this position. The resulting amino group is a common feature in many bioactive molecules.
The Benzophenone Ketone : The carbonyl group can be reduced to a secondary alcohol, which can serve as a hydrogen bond donor or be further derivatized (e.g., through etherification or esterification). Alternatively, the ketone can engage in reactions such as Wittig olefination to introduce carbon-carbon double bonds, fundamentally altering the core structure.
The Aromatic Rings : The two phenyl rings can be further functionalized. Electrophilic aromatic substitution (e.g., halogenation, nitration, or sulfonation) can introduce substituents, although the existing groups will direct the position of new substituents. Alternatively, if the rings are prepared with additional functional groups from the start (e.g., using a substituted benzoyl chloride in the initial Friedel-Crafts step), a diverse range of analogues can be accessed.
The Piperidine Ring : The piperidine ring itself can be modified. One could start with substituted piperidines in the nucleophilic aromatic substitution or Buchwald-Hartwig step to introduce functionality on the piperidine ring. For example, using 4-hydroxypiperidine (B117109) or piperidine-4-carboxylic acid esters would install polar functional groups that could modulate solubility and target interactions.
The strategic exploration of these derivatization points allows for a systematic investigation of the chemical space around the core scaffold, which is essential for developing compounds with tailored properties for specific applications in fields like medicinal chemistry or materials science. numberanalytics.com
Comprehensive Structural Elucidation and Spectroscopic Characterization
X-ray Diffraction Analysis for Solid-State Molecular Architecture
To perform a single crystal X-ray diffraction analysis, a high-quality single crystal of 3-Nitro-4-piperidino-benzophenone would first be grown, typically by slow evaporation of a suitable solvent. scirp.org This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected. The collected data would then be processed to solve and refine the crystal structure.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈N₂O₃ |
| Formula Weight | 310.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
Note: This table presents hypothetical data as specific experimental values for this compound are not available in the searched literature.
The packing of molecules within a crystal is governed by a variety of non-covalent interactions. For this compound, one would expect to observe several types of such interactions. The presence of aromatic rings facilitates π-π stacking interactions, where the electron-rich π systems of adjacent benzophenone (B1666685) moieties align. mdpi.com Additionally, C-H…π interactions, involving hydrogen atoms from the piperidine (B6355638) ring or the phenyl groups interacting with the π-electron clouds of the aromatic rings, are likely to be present. While the molecule lacks classical hydrogen bond donors, weak C-H…O hydrogen bonds involving the nitro and carbonyl oxygen atoms could play a role in stabilizing the crystal structure. mdpi.com The analysis of these interactions is crucial for understanding the supramolecular assembly of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity.
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the two phenyl rings and the piperidine ring. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the electron-donating piperidino group. The protons of the piperidine ring would appear in the upfield region.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon would be observed at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons would be influenced by the substituents, providing further evidence for the substitution pattern.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-H | 7.0 - 8.5 |
| Piperidine-H (α to N) | ~3.0 - 3.5 |
| Piperidine-H (other) | ~1.5 - 2.0 |
Note: These are predicted chemical shift ranges. Actual values would be determined experimentally.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~190 - 200 |
| Aromatic-C | 110 - 150 |
| Piperidine-C (α to N) | ~50 - 60 |
| Piperidine-C (other) | ~20 - 30 |
Note: These are predicted chemical shift ranges. Actual values would be determined experimentally.
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl and piperidine rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range connectivity between protons and carbons (typically over two or three bonds). This technique would be instrumental in confirming the connection of the piperidine ring to the nitro-substituted phenyl ring and the attachment of the benzoyl group. For example, correlations between the piperidine protons and the carbons of the substituted phenyl ring would definitively establish their connectivity.
Through the combined application of these powerful analytical methods, a complete and unambiguous structural and spectroscopic characterization of this compound can be achieved.
Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of solid materials at a molecular level. It is particularly valuable for obtaining information about the local environment of atomic nuclei (such as ¹³C and ¹⁵N) in both crystalline and amorphous forms of a compound.
For this compound, ssNMR can differentiate between various polymorphs, which are different crystalline arrangements of the same molecule. These polymorphs can exhibit distinct physical properties. The chemical shifts observed in a ¹³C ssNMR spectrum would provide detailed information about the carbon framework. The carbonyl carbon of the benzophenone moiety, the carbons of the two phenyl rings, and the carbons of the piperidine ring would all resonate at characteristic frequencies. The presence of the electron-withdrawing nitro group and the electron-donating piperidino group would significantly influence the chemical shifts of the carbons in the substituted phenyl ring, providing confirmation of their positions.
Furthermore, ssNMR can probe the intermolecular interactions within the solid state. Techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of less abundant nuclei and provide information on the proximity of different atoms, helping to elucidate the packing arrangement of the molecules in the crystal lattice.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. rsc.org These methods are essential for identifying functional groups, as each group has characteristic vibrational frequencies. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. upi.edu The resulting spectrum is a unique fingerprint, revealing the functional groups present. rsc.orgupi.edu For this compound, the key functional groups—carbonyl, nitro, and piperidine—give rise to strong, characteristic absorption bands.
The spectrum is dominated by a strong absorption band for the carbonyl (C=O) group, typically observed in the region of 1650-1670 cm⁻¹, which is characteristic of aromatic ketones. researchgate.net The nitro group (NO₂) exhibits two distinct stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. nih.gov The C-N stretching vibration of the piperidine ring attached to the aromatic ring would likely appear in the 1310-1360 cm⁻¹ range. Additionally, C-H stretching vibrations from the aromatic rings and the aliphatic piperidine ring are expected above 3000 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (Piperidine) | Stretching | 2850 - 2960 | Medium |
| Carbonyl (C=O) | Stretching | 1650 - 1670 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | Strong |
| C-N (Aromatic-Piperidine) | Stretching | 1310 - 1360 | Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak in FT-IR spectra. morana-rtd.com For this compound, Raman spectroscopy would provide valuable data on the aromatic rings and the nitro group.
The symmetric stretching vibration of the nitro group, which appears strongly in the Raman spectrum, would be expected around 1350 cm⁻¹. morana-rtd.com The aromatic ring vibrations would also produce characteristic bands, including a strong signal for the ring breathing mode. The benzophenone backbone would yield distinct signals, and the piperidine ring would show characteristic C-H and C-C stretching and bending modes. Comparing the FT-IR and Raman spectra helps to provide a more complete picture of the vibrational modes of the molecule. nih.gov The use of different excitation lasers, such as 785 nm, can help to minimize fluorescence that might otherwise obscure the Raman signal. morana-rtd.com
Table 2: Predicted Raman Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Carbonyl (C=O) | Stretching | 1650 - 1670 | Medium-Weak |
| Aromatic C=C | Ring Breathing/Stretching | 1580 - 1610 | Strong |
| Nitro (NO₂) | Symmetric Stretching | ~1350 | Strong |
| C-N (Aromatic-Piperidine) | Stretching | 1310 - 1360 | Medium |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk The absorption of this energy promotes electrons from a ground state to a higher energy excited state. libretexts.org The spectrum of this compound is expected to show distinct absorption bands corresponding to π→π* and n→π* transitions.
The extensive conjugated system, which includes the two phenyl rings and the carbonyl group, gives rise to intense π→π* transitions, likely appearing in the 200-400 nm range. libretexts.orgpharmatutor.org The presence of the nitro group and the piperidino group, acting as an electron-withdrawing and electron-donating group respectively, will cause a shift in the absorption maxima compared to unsubstituted benzophenone. The carbonyl group and the nitro group both have non-bonding electrons (n electrons), which can be excited to an anti-bonding π* orbital. These n→π* transitions are typically weaker in intensity and appear at longer wavelengths compared to π→π* transitions. shu.ac.uk The choice of solvent can also influence the position of these absorption bands; increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n→π* transitions and a red shift (to longer wavelengths) for π→π* transitions. shu.ac.uk
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Conjugated Aromatic System | 250 - 350 |
| n → π* | Carbonyl Group (C=O) | 330 - 380 |
| n → π* | Nitro Group (NO₂) | > 300 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. libretexts.org
For this compound (C₁₈H₁₈N₂O₃), the calculated molecular weight is approximately 322.35 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺) would be expected at m/z 322. The molecule's structure suggests several predictable fragmentation pathways. The presence of a nitrogen atom means the molecular ion peak will have an even mass, following the nitrogen rule. miamioh.edu
Common fragmentation patterns would likely involve the loss of the nitro group (NO₂, a loss of 46 mass units) to give a fragment at m/z 276, or the loss of a nitro radical (•NO₂) followed by CO loss. Cleavage at the bond between the carbonyl group and the substituted phenyl ring (α-cleavage) is also a common pathway for benzophenones, leading to characteristic fragments. For example, cleavage could yield a benzoyl cation (C₆H₅CO⁺) at m/z 105 or a substituted phenyl cation. The piperidine ring can also fragment, leading to a series of peaks corresponding to the loss of alkyl fragments. libretexts.org
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Identity of Fragment | Loss from Molecular Ion |
|---|---|---|
| 322 | [M]⁺ (Molecular Ion) | - |
| 276 | [M - NO₂]⁺ | Loss of nitro group |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular geometries, energies, and other properties. A typical DFT study on 3-Nitro-4-piperidino-benzophenone would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the electronic Schrödinger equation.
A primary step in any computational study is geometry optimization, a process that locates the minimum energy arrangement of atoms in a molecule. For this compound, this would involve determining the most stable bond lengths, bond angles, and dihedral angles.
Key conformational features to be investigated would include:
Piperidine (B6355638) Ring Conformation: Saturated heterocycles like piperidine typically adopt a non-planar chair conformation to minimize steric and torsional strain nih.govresearchgate.net. It is expected that the piperidine ring in this molecule would exist in a stable chair form. Computational analysis could also explore the energy barrier for ring inversion to a boat or twist-boat conformation nih.gov. The substituent on the nitrogen atom is expected to influence the conformational preference rsc.org.
Benzophenone (B1666685) Core Twist: The two phenyl rings of a benzophenone molecule are generally not coplanar due to steric hindrance nih.govresearchgate.net. DFT optimization would predict the specific dihedral angles between the plane of the carbonyl group and the two aromatic rings. The substitution pattern, particularly the bulky piperidino group adjacent to the carbonyl bridge, would significantly influence this twist.
Nitro Group Orientation: The orientation of the nitro group relative to its attached phenyl ring would also be determined, which is typically coplanar to maximize electronic delocalization, unless prevented by steric hindrance.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack ufms.br. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated on the oxygen atoms of the nitro group and the carbonyl group, which are highly electronegative libretexts.org. The lone pair of electrons on the piperidine nitrogen would also contribute to a region of negative potential.
Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. The most positive potential would likely be found around the carbon atom of the carbonyl group and the nitrogen atom of the nitro group.
Neutral Potential (Green): Regions corresponding to the carbon skeletons of the aromatic rings.
This analysis helps in understanding intermolecular interactions and predicting how the molecule might interact with biological receptors or other reactants.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions libretexts.orgwikipedia.org. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A DFT calculation would provide the energies and spatial distributions of these orbitals:
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. In this compound, the HOMO is expected to be primarily localized on the electron-rich 4-piperidino-phenyl ring, specifically involving the lone pair of the nitrogen atom and the π-system of the ring.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. Due to the strong electron-withdrawing nature of the nitro group, the LUMO is anticipated to be delocalized over the 3-nitro-phenyl ring and the nitro group itself researchgate.net.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited electronically. The presence of both a strong electron-donating group (piperidino) and a strong electron-withdrawing group (nitro) is expected to result in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer character.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular bonding interactions by transforming the calculated wave function into localized orbitals. For this compound, NBO analysis would quantify key electronic interactions.
Expected findings from an NBO analysis would include:
Charge Distribution: Calculation of the natural atomic charges on each atom, providing a more detailed picture of the electron distribution than MEP alone.
Second-Order Perturbation Energy: This analysis provides a quantitative measure (in kcal/mol) of the strength of the identified donor-acceptor (filled-unfilled orbital) interactions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While DFT calculations provide static pictures of minimum energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational flexibility and dynamics over time.
An MD simulation of this compound, typically performed in a simulated solvent environment, would allow for:
Exploration of Conformational Space: Mapping the accessible conformations of the molecule, including the flexibility of the piperidine ring and the rotational freedom around the single bonds connecting the phenyl rings to the carbonyl carbon nih.govnih.gov.
Solvent Effects: Understanding how the presence of a solvent (e.g., water) influences the molecule's preferred conformation and dynamics through intermolecular interactions like hydrogen bonding.
Thermodynamic Properties: Calculating properties such as the free energy landscape to identify the most stable and metastable conformational states and the energy barriers between them.
Quantum Chemical Topology (QCT) and Atom in Molecules (AIM) Analyses
The Quantum Theory of Atoms in Molecules (QTAIM), also known as AIM, is a model that analyzes the topology of the electron density to define atoms and chemical bonds. It provides a rigorous definition of chemical concepts like bonding and molecular structure based on the electron density and its derivatives.
An AIM analysis of the DFT-calculated electron density of this compound would yield:
Bond Critical Points (BCPs): Identification of points of minimum electron density between two bonded atoms. The properties at these points (e.g., electron density, Laplacian of the electron density) are used to characterize the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond).
Atomic Charges: Integration of the electron density within atomic basins (regions of space belonging to a single atom) to calculate Bader atomic charges, providing another measure of charge distribution.
Bond Path Analysis: Visualizing the network of chemical bonds that define the molecular structure.
This analysis would provide a detailed, quantitative description of the bonding within the molecule, including the polar covalent C=O, C-N, and N-O bonds.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov For nitroaromatic compounds, QSAR studies often focus on predicting toxic effects or other biological interactions. mdpi.com Descriptors in these models can include physicochemical properties like hydrophobicity, electronic parameters, and steric effects. nih.gov While broad QSAR studies have been conducted on various nitroaromatic and piperidine-containing compounds to understand their mechanisms and predict activities, specific, detailed QSAR and SMR analyses focused solely on this compound are not extensively documented in publicly available research. mdpi.comnih.govmdpi.com Such studies typically require a large dataset of structurally related molecules with corresponding activity data to build a statistically significant model. nih.govresearchgate.net
Theoretical Studies of Photophysical Behavior
The photophysical properties of benzophenone derivatives are a subject of significant computational investigation, often in the context of materials science applications like organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net Computational methods are employed to model the excited state properties and predict behaviors such as absorption and emission spectra. nih.govdiva-portal.org
Time-Dependent DFT (TD-DFT) for Excited State Properties and Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. qu.edu.qanih.gov It is widely used to simulate UV-visible absorption spectra by calculating the vertical excitation energies and corresponding oscillator strengths. qu.edu.qanih.gov For molecules with a donor-acceptor structure like this compound, TD-DFT calculations can elucidate the nature of electronic transitions, such as intramolecular charge transfer (ICT). chemrxiv.org
Computational studies on similar donor-acceptor benzophenone systems involve optimizing the ground-state geometry, followed by TD-DFT calculations to determine the properties of the first several excited states. nih.govresearchgate.netqu.edu.qa The choice of functional and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining results that correlate well with experimental data. nih.gov These calculations provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and which molecular orbitals are involved in the principal electronic transitions. nih.gov
Table 1: Representative TD-DFT Calculation Parameters for Organic Molecules (Note: This table is illustrative of typical parameters used in TD-DFT studies of similar organic molecules, as specific data for this compound is not available.)
| Parameter | Typical Value/Method | Purpose |
| Method | TD-DFT | Calculation of excited state properties. |
| Functional | B3LYP, CAM-B3LYP, PBE0 | Approximates the exchange-correlation energy. |
| Basis Set | 6-31+G(d), 6-311++G(d,p) | Describes the atomic orbitals of the system. |
| Solvent Model | PCM, SMD | Accounts for the effect of solvent on electronic properties. |
| Number of States | 10-20 | Number of excited states calculated. |
Investigation of Solvatochromic Effects and Solvent-Solute Interactions
Solvatochromism, the change in a substance's color with solvent polarity, is a key feature of molecules with a significant change in dipole moment upon electronic excitation. qu.edu.qakoreascience.kr Theoretical investigations of these effects are often performed using TD-DFT combined with a continuum solvation model, such as the Polarizable Continuum Model (PCM). mdpi.com This approach allows for the simulation of absorption spectra in various solvents of differing polarities. qu.edu.qa
For push-pull molecules, where an electron-donating group (piperidino) is conjugated to an electron-accepting group (nitro), a redshift (bathochromic shift) in the absorption maximum is often observed as solvent polarity increases. This is due to the greater stabilization of the more polar excited state compared to the ground state. researchgate.netresearchgate.net Computational studies can quantify this effect and help understand the specific nature of solute-solvent interactions, such as hydrogen bonding. qu.edu.qakoreascience.kr
Theoretical Evaluation of Intramolecular Excited State Proton Transfer (ESIPT)
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that requires a molecule to possess both a proton-donating group and a proton-accepting group in close spatial proximity. mdpi.comresearchgate.net Classic examples of molecules undergoing ESIPT typically contain a hydroxyl group positioned ortho to a carbonyl or imine group. mdpi.comnih.govchemrxiv.org
Upon photoexcitation, the acidity and basicity of the donor and acceptor groups, respectively, increase, facilitating an ultrafast proton transfer to form an excited-state tautomer. mdpi.comchemrxiv.org This tautomer then relaxes to the ground state, often with a large Stokes shift fluorescence. researchgate.net The structure of this compound lacks the requisite intramolecular hydrogen bond and the specific arrangement of a proton donor and acceptor necessary for ESIPT to occur. Therefore, computational studies on this molecule would not be expected to focus on this particular phenomenon.
Non-Linear Optical (NLO) Properties Calculations and Charge Transfer Mechanism
Molecules with a strong intramolecular charge transfer (ICT) character, often described as push-pull or D-π-A systems, are excellent candidates for non-linear optical (NLO) applications. chemrxiv.orgphyschemres.org The piperidino group acts as the electron donor (D) and the nitro group as the electron acceptor (A), connected through the benzophenone π-system. This architecture facilitates a significant change in dipole moment upon excitation, which is a key determinant of second-order NLO activity. researchgate.net
Computational chemistry is a powerful tool for predicting the NLO properties of molecules. nih.gov The primary NLO property of interest for second-order effects is the first hyperpolarizability (β). chemrxiv.org This value can be calculated using DFT methods. physchemres.org A large value of β indicates a strong NLO response. nih.gov Calculations on similar D-π-A molecules have shown that the magnitude of β is highly dependent on the efficiency of the charge transfer from the donor to the acceptor. chemrxiv.orgresearchgate.net
Table 2: Calculated NLO Properties for a Representative Push-Pull Molecule (p-Nitroaniline) (Note: This data is for a well-studied NLO molecule, p-Nitroaniline, to illustrate typical calculated values, as specific data for this compound is not available.)
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | µ | ~3.0 - 7.0 |
| Average Polarizability | α | ~80 - 100 |
| First Hyperpolarizability | β | ~1000 - 9000 |
Computational Mechanistic Elucidation of Reactions
Computational chemistry provides profound insights into reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves locating transition states and intermediates, thereby calculating activation energies and reaction enthalpies. mdpi.com
For a molecule like this compound, computational studies could elucidate the mechanism of its synthesis, for example, the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzophenone (B1581017) with piperidine. DFT calculations can model the reactants, intermediates (such as a Meisenheimer complex), transition states, and products to determine the most favorable reaction pathway. researchgate.net Similarly, the mechanisms of reactions where this compound acts as a reactant, such as cycloaddition reactions involving the nitro group, can also be explored. mdpi.commdpi.comresearchgate.net These studies help in understanding regioselectivity and stereoselectivity, providing a theoretical foundation that complements experimental findings. mdpi.com
Reactivity and Mechanistic Pathways
Reduction Reactions of the Nitro Group and Related Transformations
The reduction of the aromatic nitro group is a cornerstone reaction for this class of compounds, providing a gateway to synthetically valuable amino derivatives. The primary transformation is the conversion of the nitro group (-NO₂) to a primary amine (-NH₂), yielding 3-Amino-4-piperidino-benzophenone. This reaction significantly alters the electronic properties of the aromatic ring, turning the formerly deactivating nitro substituent into a strongly activating, ortho-para directing amino group. masterorganicchemistry.comcsbsju.edu
A variety of reagents and conditions can accomplish this reduction, with the choice often depending on the presence of other functional groups and desired selectivity. numberanalytics.comwikipedia.org Common methods include catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.comcsbsju.edu
Catalytic Hydrogenation : This method involves treating the substrate with hydrogen gas in the presence of a metal catalyst. It is often preferred for its clean reaction profile and high yields. masterorganicchemistry.com
Palladium on Carbon (Pd/C) : A versatile and widely used catalyst for nitro reductions. masterorganicchemistry.com
Raney Nickel : An alternative catalyst, particularly useful when trying to avoid side reactions like the dehalogenation of aryl halides. masterorganicchemistry.com
Platinum(IV) Oxide (PtO₂) : Another effective catalyst for the hydrogenation of nitroaromatics. wikipedia.org
Chemical Reduction : This approach utilizes dissolving metals, typically in the presence of a proton source like a strong acid. masterorganicchemistry.com
Tin (Sn) or Tin(II) Chloride (SnCl₂) in Hydrochloric Acid (HCl) : A classic method for reducing aromatic nitro compounds. masterorganicchemistry.com
Iron (Fe) in Hydrochloric Acid (HCl) or Acetic Acid : A milder and often more economical alternative to tin. masterorganicchemistry.comyoutube.com
Zinc (Zn) in Acid : Also provides a mild method for converting nitro groups to amines. masterorganicchemistry.com
The resulting 3-Amino-4-piperidino-benzophenone can undergo further transformations typical of aromatic amines, such as diazotization followed by substitution, or acylation to form amides. masterorganicchemistry.com
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Method | Reagent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Methanol (B129727) or Ethanol solvent, room temperature and pressure | Highly efficient and clean; may reduce other functional groups. masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂, Raney Ni | Ethanol solvent, elevated temperature/pressure may be needed | Good for substrates with sensitive halogen groups. masterorganicchemistry.com |
| Metal/Acid Reduction | Fe, HCl (or Acetic Acid) | Refluxing solvent | Economical and effective. masterorganicchemistry.comyoutube.com |
| Metal/Acid Reduction | SnCl₂, HCl | Ethanol solvent | A common laboratory method. masterorganicchemistry.com |
Nucleophilic Substitution Reactions and Kinetics
The aromatic ring of 3-Nitro-4-piperidino-benzophenone is highly activated towards nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing effect of the nitro group (and to a lesser extent, the benzoyl group) stabilizes the negatively charged intermediate, making the displacement of a leaving group feasible. numberanalytics.com In this molecule, both the piperidino group and the nitro group could potentially act as leaving groups, though the displacement of a nitro group is less common than that of halogens or alkoxy groups. The synthesis of the title compound itself often proceeds via an SₙAr reaction, for instance, by reacting 3-nitro-4-chloro-benzophenone with piperidine (B6355638), where piperidine displaces the chloride ion. prepchem.com
The generally accepted mechanism for SₙAr reactions is a two-step addition-elimination process. nih.gov
Nucleophilic Attack and Formation of a Meisenheimer Complex : A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (in this case, the piperidino group). This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. numberanalytics.com
Elimination of the Leaving Group : In the second step, the leaving group (piperidine) departs, and the aromaticity of the ring is restored, yielding the final substituted product.
The rates of SₙAr reactions are influenced by several factors, including the nature of the solvent, the strength of the nucleophile, and the stability of the leaving group. nih.govrsc.org Kinetic studies are often performed under pseudo-first-order conditions, with a large excess of the nucleophile. nih.govresearchgate.net
Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) are particularly effective at accelerating SₙAr reactions. They can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus increasing the effective nucleophilicity. Protic solvents can sometimes slow the reaction by solvating the nucleophile through hydrogen bonding. nih.govrsc.org
Nucleophile Strength : A more potent nucleophile will generally lead to a faster reaction rate. For amine nucleophiles, reactivity often correlates with basicity, although steric hindrance can also play a significant role. nih.gov
Leaving Group Ability : The rate is also dependent on the stability of the departing leaving group. For the SₙAr reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, the departure of the fluoride (B91410) ion can be the rate-limiting step in many aprotic solvents. rsc.org
Base Catalysis : Reactions involving amine nucleophiles, such as piperidine, can be catalyzed by the amine itself. A second molecule of the amine can act as a base to assist in the removal of a proton from the attacking nucleophile in the transition state, increasing the reaction rate. This leads to kinetics that are second-order with respect to the amine. nih.govrsc.org
Table 2: Factors Influencing SₙAr Reaction Rates
| Factor | Influence on Rate | Rationale |
|---|---|---|
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) generally increase the rate. | Stabilizes the charged Meisenheimer complex without overly solvating and deactivating the nucleophile. nih.govrsc.org |
| Nucleophile | Stronger, less sterically hindered nucleophiles increase the rate. | More effective at attacking the electron-deficient aromatic ring. nih.gov |
| Leaving Group | Better leaving groups (more stable anions) can increase the rate, especially if their departure is rate-limiting. | Facilitates the second (elimination) step of the mechanism. nih.gov |
| Catalysis | Base catalysis (e.g., by excess amine) often increases the rate. | A second amine molecule can deprotonate the attacking nucleophile in the transition state, accelerating the reaction. nih.govrsc.org |
Oxidation Reactions and Products
Specific literature on the oxidation of this compound is scarce. However, based on the functional groups present, potential oxidation pathways can be proposed. The piperidine ring is the most likely site of oxidation. Oxidation of N-acyl piperidines at the carbon alpha to the nitrogen is known to occur, often yielding lactams (piperidin-2-ones). For instance, N-acyl piperidines can be oxidized to the corresponding lactams using reagents like iron(II)-hydrogen peroxide. elsevierpure.comresearchgate.net While the piperidino group in the title compound is not acylated, similar oxidation at the α-carbon could potentially occur under strong oxidizing conditions, leading to the formation of a lactam derivative. The aromatic rings are generally resistant to oxidation due to the deactivating nitro and benzoyl groups.
Investigation of Side Reactions and By-product Formation
During the chemical transformations of this compound, the formation of side products can occur.
In Reduction Reactions : Incomplete reduction of the nitro group can lead to the formation of intermediates such as nitroso (-NO) and hydroxylamino (-NHOH) compounds. mdpi.com Under certain conditions, such as using metal hydrides, dimerization can occur, leading to azo or azoxy compounds. wikipedia.org
In Nucleophilic Aromatic Substitution : Side reactions in SₙAr can be complex. If a nucleophile has multiple reactive sites, a mixture of products may result. In some cases, particularly with strongly basic nucleophiles, elimination reactions can compete with substitution. Furthermore, reactions involving certain carbanions as nucleophiles can lead to substitution of a hydrogen atom (SₙAr-H) instead of the intended leaving group, a process known as oxidative nucleophilic substitution of hydrogen. d-nb.infothieme-connect.com
Elucidation of Reaction Mechanisms through Kinetic and Isotopic Studies
The precise mechanism of reactions, particularly SₙAr, can be elucidated through detailed kinetic analyses and the use of isotopic labeling. nih.govresearchgate.net These studies provide deep insight into the structure of transition states and the nature of the rate-determining step.
Kinetic Isotope Effect (KIE) : The KIE is the change in reaction rate observed when an atom in the reactant is replaced by one of its isotopes (e.g., replacing hydrogen with deuterium). wikipedia.org In SₙAr reactions with amine nucleophiles, a kinetic deuterium (B1214612) isotope effect can be observed when the N-H bond of the nucleophile (e.g., using deuterated piperidine) is broken in the rate-determining step. rsc.org The absence of a significant KIE often implies that the initial nucleophilic attack, rather than subsequent proton transfer, is the slow step. rsc.org
Heavy Atom KIE : Carbon-13 (¹³C) KIEs at the carbon atom undergoing substitution can distinguish between a stepwise mechanism (via a Meisenheimer intermediate) and a concerted mechanism where bond formation and bond-breaking occur simultaneously. nih.govnih.gov Recent studies combining ¹³C KIE measurements with computational analysis suggest that many prototypical SₙAr reactions, long thought to be stepwise, may in fact proceed through concerted mechanisms. nih.govspringernature.com
Leaving Group KIE : Isotope effects can also be measured for the leaving group (e.g., using ¹⁸F for a fluorine leaving group). A significant KIE for the leaving group indicates that the bond to the leaving group is being broken in the rate-determining step. researchgate.net For example, in the reaction of 2,4-dinitrofluorobenzene with piperidine, a significant fluorine KIE in THF solvent suggests that the departure of the fluoride is rate-limiting. researchgate.net
These advanced mechanistic tools are crucial for building a complete picture of the reaction pathway, confirming whether intermediates like the Meisenheimer complex are true, stable species or simply points on a concerted reaction coordinate. nih.govnih.gov
Mechanistic Investigations of Molecular and Biological Interactions in Vitro & Theoretical
Molecular Recognition and Binding Studies
Molecular recognition studies, incorporating both computational simulations and in vitro assays, provide foundational insights into how 3-Nitro-4-piperidino-benzophenone may interact with biological macromolecules. These investigations are crucial for elucidating the compound's potential mechanisms of action at a molecular level.
Theoretical Docking Simulations with Macromolecular Targets (e.g., Enzymes, Receptors, DNA)
Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule to a macromolecular target. nih.gov While specific docking studies for this compound are not extensively documented, analysis of its structural motifs—the benzophenone (B1666685) core, the nitro group, and the piperidine (B6355638) ring—allows for informed predictions based on studies of analogous compounds.
Research on similar structures, such as nitrobenzamide and benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, highlights the importance of specific functional groups in molecular recognition. nih.govresearchgate.net For instance, the nitro group often participates in hydrogen bonding and electrostatic interactions, which can be critical for binding affinity. researchgate.net Docking studies on various kinase inhibitors have shown that specific residues within the active site, such as asparagine, can form crucial hydrogen bonds that stabilize the inhibitor-enzyme complex. rsc.org The benzophenone scaffold provides a rigid core for positioning interactive functional groups, while the piperidine ring can engage in hydrophobic or van der Waals interactions within the binding pocket of a target protein.
Interactive Table: Predicted Interactions Based on Analogous Compound Docking Studies
| Target Class | Potential Interacting Residues | Type of Interaction | Reference Compound Class |
| Kinases (e.g., PLK1) | R136, R57, Y133, L69 | Hydrogen Bonding, Hydrophobic | Pteridinone Derivatives mdpi.com |
| Cyclooxygenase (COX-2) | Gln-192, His-90 | Hydrogen Bonding | Sulphonamide Derivatives nih.gov |
| Lysine-Specific Demethylase 1 (LSD1) | Asn535 | Hydrogen Bonding | Thienopyrrole Carboxamides rsc.org |
| Inducible Nitric Oxide Synthase (iNOS) | Not Specified | Not Specified | Nitrobenzamide Derivatives researchgate.net |
In Vitro Studies on Enzyme Modulation and Inhibition Mechanisms (e.g., ATPase activity, Urease)
In vitro enzymatic assays provide direct evidence of a compound's ability to modulate enzyme activity. The benzophenone scaffold is present in various known enzyme inhibitors. For example, benzophenone-4,4'-O,O-bis-sulfamate is a potent irreversible inhibitor of steroid sulfatase (STS), an important oncology target. nih.gov
The presence of the piperidine ring in this compound is also significant. Piperidine-constrained phenethylamines have been identified as novel inhibitors of dipeptidyl peptidase IV (DPP4), an enzyme involved in glucose homeostasis. drugbank.com Furthermore, derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been shown to inhibit the ATPase activity of the NLRP3 inflammasome. nih.gov
Urease, a nickel-containing enzyme, is another potential target. researchgate.net Its inhibition is a therapeutic strategy for managing infections by ureolytic bacteria like Helicobacter pylori. nih.govnih.gov Thiosemicarbazone and thiourea derivatives, which are known urease inhibitors, are thought to chelate the nickel ions in the enzyme's active site via their sulfur atoms. dergipark.org.tr While this compound lacks a sulfur atom, its functional groups could potentially interact with the active site residues to disrupt catalysis. dergipark.org.trresearchgate.net
Interactive Table: Enzyme Inhibition Data for Structurally Related Scaffolds
| Compound/Scaffold Class | Target Enzyme | Inhibition Metric (IC₅₀) | Mode of Inhibition |
| Benzophenone semicarbazones | Urease | Varies | Not Specified dergipark.org.tr |
| Benzophenone-4,4'-O,O-bis-sulfamate | Steroid Sulfatase (STS) | >70% inhibition at 0.1 µM | Irreversible nih.gov |
| 1-(Piperidin-4-yl) derivatives | NLRP3 ATPase | Varies | Not Specified nih.gov |
| Camphene (Terpene) | Urease | 0.147 µg/mL | Competitive nih.gov |
| Cuminaldehyde (Terpene Aldehyde) | Urease | Not Specified | Mixed nih.gov |
Cellular Pathway Interrogations at the Molecular Level (In Vitro)
Understanding a compound's effect on cellular pathways is essential to contextualize its biological activity. In vitro studies using cell-based models can reveal how this compound might influence redox environments, gene expression, and key signaling cascades.
Investigations of Reactive Intermediates and Redox Mechanisms
The chemical structure of this compound suggests a potential for involvement in redox processes. The nitroaromatic group is a well-known electrophore that can undergo enzymatic reduction to form reactive intermediates, such as nitro radical anions. These species can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and oxidative stress.
Furthermore, the benzophenone moiety itself is photoactive. Upon absorption of UV light, it can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor to form a ketyl radical. While primarily relevant in photochemical contexts, this intrinsic reactivity highlights the potential of the benzophenone core to participate in radical-mediated reactions. Studies on related compounds like guanidino-functionalized aromatics show their capacity to engage in proton-coupled electron transfer (PCET) reactions, underscoring the diverse redox activities of substituted aromatic systems. researchgate.net
Studies on Gene Expression Modulation (e.g., mRNA levels of receptors)
Chemical compounds can modulate cellular function by altering gene expression. frontiersin.orggoogle.com This can occur at the transcriptional level, affecting the synthesis of messenger RNA (mRNA), or at post-transcriptional levels. d-nb.info Studies on the related compound Benzophenone-3 (BP-3), a common UV-screening agent, have shown that it can alter the expression of genes involved in critical cellular processes. nih.gov
In a study using a mouse model of mammary tumorigenesis, BP-3 was found to modulate the expression of genes associated with vascularization and the epithelial-mesenchymal transition (EMT). nih.gov Specifically, BP-3 treatment was associated with decreased expression of Timp1 (tissue inhibitor of metalloproteinase 1), a gene whose protein product is involved in regulating extracellular matrix remodeling. nih.gov The regulation of receptor sensitivity is often controlled at the level of mRNA availability, suggesting that changes in receptor mRNA levels are a key point for cellular adaptation and response. nih.gov
Interactive Table: Gene Expression Modulation by the Related Compound Benzophenone-3
| Gene Symbol | Gene Name | Function | Effect of BP-3 |
| Angpt2 | Angiopoietin 2 | Angiogenesis | Altered Expression nih.gov |
| Vegfa | Vascular Endothelial Growth Factor A | Angiogenesis | Altered Expression nih.gov |
| Hif1a | Hypoxia Inducible Factor 1 Subunit Alpha | Response to Hypoxia, Angiogenesis | Altered Expression nih.gov |
| Timp1 | TIMP Metallopeptidase Inhibitor 1 | EMT, Matrix Remodeling | Decreased Expression nih.gov |
Interactions with Intracellular Signaling Pathways (e.g., p38/MAPK, Gsk3β)
Intracellular signaling pathways are complex networks that govern cellular decisions such as proliferation, differentiation, and apoptosis. The mitogen-activated protein kinase (MAPK) and Glycogen Synthase Kinase 3β (GSK3β) pathways are two such critical cascades.
The p38 MAPK pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines. nih.gov It involves a three-tiered kinase module: a MAP3K activates a MAP2K, which in turn activates p38 MAPK. nih.gov Benzophenone-based structures have been investigated as scaffolds for the development of p38 MAP kinase inhibitors, suggesting that the core structure of this compound has the potential to interact with kinases in this pathway. uni-tuebingen.de
GSK3β is a serine/threonine kinase that is a key component of multiple signaling pathways, including the PI3K/Akt pathway. nih.gov In its active state, GSK3β often phosphorylates substrates to target them for degradation. nih.gov The activity of GSK3β itself is regulated by phosphorylation; for example, phosphorylation by Akt leads to its inactivation. nih.govnih.gov Given the broad range of cellular processes regulated by GSK3β, from metabolism to gene transcription, compounds that modulate its activity can have significant biological effects.
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies for Targeted Modulation
The targeted modulation of biological systems by the compound this compound is intrinsically linked to its distinct chemical architecture. Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies, while not extensively reported for this exact molecule, can be inferred from research on analogous compounds. These studies are crucial for understanding how the interplay of the benzophenone core, the electron-withdrawing nitro group, and the bulky, basic piperidino substituent dictates its interactions with biological targets and its subsequent pharmacological or toxicological effects.
The benzophenone scaffold itself is a common motif in medicinal chemistry, known to be present in various biologically active molecules. nih.gov The specific substitutions on its two phenyl rings are critical in determining the nature and extent of its biological activity. nih.gov
Influence of the Nitro Group:
The nitro group at the 3-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. youtube.com This electronic pull can affect the reactivity of the molecule and its ability to participate in various non-covalent interactions with biological macromolecules. The position of the nitro group is critical; for instance, in a series of nitro-containing chalcones, the placement of the nitro group at different positions on the aromatic rings led to significant variations in their anti-inflammatory and vasorelaxant activities. mdpi.com Specifically, ortho-substituted nitrochalcones displayed the highest anti-inflammatory activity. mdpi.com The bioreduction of the nitro group is often a key step in the mechanism of action and can lead to the formation of reactive intermediates that can covalently modify biological targets.
Role of the Piperidino Substituent:
The piperidino group at the 4-position introduces both steric bulk and a basic nitrogen atom. The piperidine ring is a prevalent heterocyclic scaffold in numerous pharmaceuticals, contributing to a wide array of pharmacological activities. researchgate.net Its conformation and the presence of the nitrogen atom can be pivotal for receptor binding and selectivity. For example, in a series of p38 MAP kinase inhibitors based on a 4-aminobenzophenone scaffold, the amino group was found to be crucial for activity. drugbank.com While not a simple amino group, the piperidino moiety in this compound provides a tertiary amine that can be protonated at physiological pH, potentially engaging in ionic interactions with negatively charged residues in a binding pocket. The steric bulk of the piperidine ring can also influence the orientation of the molecule within a binding site, favoring or preventing specific interactions.
Interplay of Substituents:
The combined presence of the 3-nitro and 4-piperidino groups creates a unique electronic and steric profile. The electron-donating character of the piperidino nitrogen (through resonance) counteracts the electron-withdrawing nature of the nitro group, leading to a complex distribution of electron density across the substituted phenyl ring. This electronic push-pull system can modulate the molecule's dipole moment and its ability to act as a hydrogen bond acceptor or donor, which are critical determinants of drug-receptor interactions.
In a study of 3-aminobenzophenones as antimitotic agents, the presence of an amino group at the C-3 position, in conjunction with other substituents, was found to be important for cytotoxicity. nih.gov Although the target molecule has a piperidino group at the 4-position, this highlights the significance of amino-functionalization on the benzophenone core.
The following table summarizes the key structural features of this compound and their likely influence on its biological activity based on SAR principles derived from related compounds.
| Structural Feature | Position | General Role in Bioactivity | Potential Influence on this compound |
| Benzophenone Core | - | Common scaffold in bioactive molecules; provides a rigid framework for substituent orientation. nih.gov | Provides the fundamental structure for interaction with biological targets. |
| Nitro Group | 3 | Strong electron-withdrawing group; can be involved in redox cycling and formation of reactive intermediates. youtube.com | Modulates the electronic properties of the phenyl ring, potentially influencing binding affinity and mechanism of action. |
| Piperidino Group | 4 | Introduces steric bulk and a basic nitrogen; can participate in ionic and hydrophobic interactions. researchgate.net | Can influence binding orientation and provide a key interaction point with the target through its nitrogen atom. |
Further SAR studies on this compound and its close analogs would involve systematic modifications of these key features. For instance, altering the position of the nitro group, replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl), or modifying the piperidine ring (e.g., ring size, substitution on the nitrogen) would provide valuable data to delineate the precise structural requirements for a desired biological effect and to elucidate its molecular mechanism of action.
Advanced Research Applications in Chemical Science
Utilization as a Building Block in Complex Organic Molecule Synthesis
The chemical functionalities present in 3-Nitro-4-piperidino-benzophenone offer multiple reaction sites, rendering it a valuable precursor for the synthesis of more complex organic molecules, particularly in the realm of heterocyclic chemistry and dye synthesis. The primary reactive sites are the nitro group, which can be readily reduced to an amino group, and the aromatic rings, which can undergo further substitution.
A significant application of this compound is its potential use in the synthesis of novel azo dyes. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. In this context, the nitro group of this compound can be chemically reduced to an amino group, yielding 3-Amino-4-piperidino-benzophenone. This resulting primary aromatic amine can then be diazotized using nitrous acid to form a diazonium salt. This salt is a reactive intermediate that can subsequently be coupled with various aromatic compounds, such as phenols and anilines, to produce a diverse range of azo dyes. The color of these dyes can be tuned by the choice of the coupling partner. ijirset.comnih.govmdpi.comresearchgate.net
The general synthetic route for the preparation of azo dyes from this compound is outlined in the table below.
| Step | Reaction | Reactants | Product |
| 1 | Reduction of Nitro Group | This compound, Reducing agent (e.g., Sn/HCl) | 3-Amino-4-piperidino-benzophenone |
| 2 | Diazotization | 3-Amino-4-piperidino-benzophenone, Nitrous acid (NaNO₂/HCl) | 3-Benzoyl-6-piperidino-benzenediazonium chloride |
| 3 | Azo Coupling | 3-Benzoyl-6-piperidino-benzenediazonium chloride, Coupling agent (e.g., Phenol, N,N-dimethylaniline) | Azo Dye |
This table illustrates a potential synthetic pathway, as direct synthesis of azo dyes from this compound is not explicitly documented in the provided search results.
Furthermore, the presence of the piperidine (B6355638) and benzophenone (B1666685) moieties can be exploited to synthesize novel heterocyclic compounds with potential biological activities. The amino derivative can undergo condensation reactions with various dicarbonyl compounds or their equivalents to form a range of heterocyclic systems.
Role in the Design and Development of Novel Functional Materials
The distinct electronic and structural features of this compound make it a promising candidate for the design and development of novel functional materials, particularly in the fields of supramolecular chemistry and materials science.
The benzophenone unit is a well-known photosensitive chromophore and has been incorporated into molecules designed for supramolecular assembly and gelation. chemrxiv.orgchemrxiv.orgacs.orgresearchgate.net Molecules containing benzophenone can self-assemble through various non-covalent interactions, such as hydrogen bonding and π-π stacking, to form ordered nanostructures like fibers, ribbons, and vesicles. These assemblies can lead to the formation of supramolecular gels, which are materials with a liquid phase entrapped within a solid-like network of self-assembled molecules.
While direct studies on the gelation properties of this compound are not available, its structural similarity to other benzophenone-based gelators suggests its potential in this area. The piperidine group can act as a hydrogen bond acceptor, and the benzophenone core can participate in π-stacking interactions, which are crucial for the formation of self-assembled networks. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties and intermolecular interactions of the molecule, potentially modulating the self-assembly process.
The table below summarizes the key molecular features of this compound that could contribute to supramolecular assembly and gelation.
| Molecular Feature | Potential Role in Supramolecular Assembly |
| Benzophenone Core | π-π stacking interactions, photo-responsive unit |
| Piperidine Moiety | Hydrogen bond acceptor, steric influence on packing |
| Nitro Group | Dipole-dipole interactions, modulation of electronic properties |
Covalent-assisted supramolecular synthesis is a powerful strategy for creating complex and robust supramolecular architectures. This approach involves the use of covalent bond formation to either pre-organize components for self-assembly or to stabilize a pre-formed supramolecular assembly. This latter approach is often referred to as covalent post-assembly modification (PAM). nih.govcam.ac.ukrsc.orgresearchgate.netrsc.org
The benzophenone moiety within this compound can act as a photo-cross-linker. Upon irradiation with UV light, the benzophenone carbonyl group can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond. This photo-cross-linking capability can be harnessed in covalent-assisted supramolecular synthesis. For instance, if this compound or its derivatives are incorporated into a self-assembled structure, subsequent irradiation could covalently link the components, thereby enhancing the stability and robustness of the assembly. mdpi.com
The principles of covalent-assisted supramolecular synthesis that could be applied using a benzophenone-containing building block are outlined below.
| Principle | Description |
| Pre-organization | Covalent synthesis of a molecule containing the benzophenone unit to direct a specific self-assembly pathway. |
| Post-Assembly Modification | Formation of a supramolecular assembly followed by photo-irradiation to induce covalent cross-linking via the benzophenone moiety, thus "locking" the assembled structure. nih.govcam.ac.ukrsc.orgresearchgate.netrsc.org |
Exploration in Advanced Catalysis Research
While direct applications of this compound in advanced catalysis are not documented, its molecular structure suggests potential avenues for exploration, particularly in the field of photocatalysis. The benzophenone core is a well-established photosensitizer. Upon absorption of UV light, it can be promoted to an excited triplet state with a relatively long lifetime. This excited state can then transfer its energy to other molecules, initiating photochemical reactions.
The presence of both an electron-donating group (piperidine) and an electron-withdrawing group (nitro) on the benzophenone framework creates a donor-π-acceptor (D-π-A) system. Such systems are of significant interest in materials science, particularly for applications in nonlinear optics. While not a direct catalytic application, the development of novel materials with specific photophysical properties can be a precursor to their use in photocatalytic systems.
The potential catalytic cycle involving a benzophenone-based photosensitizer is depicted in the table below.
| Step | Process | Description |
| 1 | Photoexcitation | The benzophenone core of the molecule absorbs a photon of UV light, promoting it to an excited singlet state (S₁). |
| 2 | Intersystem Crossing | The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). |
| 3 | Energy Transfer | The excited triplet state photosensitizer can transfer its energy to a substrate molecule, promoting the substrate to an excited state and initiating a chemical reaction. The photosensitizer returns to its ground state (S₀). |
| 4 | Catalyst Regeneration | The photosensitizer is available to absorb another photon and repeat the cycle. |
This table represents a general mechanism for benzophenone-sensitized photocatalysis and is not based on specific experimental data for this compound.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings for 3-Nitro-4-piperidino-benzophenone
Academic contributions directly focused on this compound are exceptionally limited. The compound is primarily cataloged as a research chemical or screening compound with a molecular formula of C18H18N2O3 and a molecular weight of 310.3 g/mol . Its existence is noted in patent literature, specifically in the context of synthesizing related diamine-benzophenones, implying its role as a synthetic intermediate. google.com However, dedicated studies detailing its synthesis optimization, physical properties, reactivity, or specific applications are conspicuously absent from peer-reviewed journals. The bulk of related academic work focuses on the broader class of benzophenone (B1666685) derivatives, which are recognized for their UV-absorbing properties and are used extensively in products like sunscreens and as stabilizers in polymers. researchgate.net360iresearch.comnih.gov This general knowledge of benzophenones, combined with the known electronic properties of its substituents, forms the basis for predicting its potential characteristics rather than a summary of empirical findings.
Identification of Unexplored Areas in Synthetic Methodologies and Mechanistic Elucidation
The most significant gap in the literature is the lack of established and optimized synthetic protocols for this compound. While its structure suggests a straightforward synthesis via nucleophilic aromatic substitution (SNAr) of a precursor like 4-chloro-3-nitrobenzophenone (B1581017) with piperidine (B6355638), detailed studies are needed to explore this pathway.
Unexplored Synthetic and Mechanistic Areas:
Reaction Optimization: Systematic studies are required to determine the optimal solvent, temperature, base, and potential catalysts to maximize yield and purity.
Alternative Routes: Exploration of alternative synthetic strategies, such as those involving different coupling reactions or functional group interconversions, has not been undertaken.
Mechanistic Studies: The kinetics and mechanism of the presumed SNAr reaction have not been investigated. Understanding the reaction profile could lead to more efficient syntheses and could be compared with analogous systems.
Purification Techniques: Development of robust and scalable purification methods is essential for obtaining high-purity material required for analytical and application-based studies.
Opportunities for Advanced Computational Modeling and Prediction
In the absence of extensive empirical data, computational chemistry offers a powerful tool to predict the properties of this compound and guide future experimental work.
Potential Computational Studies:
| Modeling Technique | Research Objective | Predicted Insights |
| Density Functional Theory (DFT) | To calculate the ground-state electronic structure. | Electron distribution, dipole moment, molecular orbital energies (HOMO/LUMO), and prediction of reactivity sites. |
| Time-Dependent DFT (TD-DFT) | To predict the UV-Visible absorption spectrum. | Wavelength of maximum absorption (λmax) and insight into the nature of electronic transitions (e.g., charge-transfer character). |
| Molecular Dynamics (MD) Simulations | To explore conformational flexibility and intermolecular interactions. | Preferred conformations of the piperidino and phenyl rings, and simulation of its behavior in various solvents. |
| Quantum Theory of Atoms in Molecules (QTAIM) | To analyze the nature of chemical bonds and non-covalent interactions. | Characterization of the intramolecular charge transfer between the donor (piperidino) and acceptor (nitrobenzoyl) moieties. |
These computational approaches would provide a foundational understanding of the molecule's electronic and structural properties, offering valuable hypotheses that can be tested experimentally.
Prospects for Novel Academic Applications in Synthetic Chemistry and Supramolecular Systems
The unique electronic and structural features of this compound make it a promising candidate for several advanced applications.
Synthetic Building Block: The nitro group can be readily reduced to an amine, providing a handle for a wide range of subsequent chemical transformations. google.com This makes the compound a versatile intermediate for constructing more complex molecules, including pharmaceuticals and functional dyes. The piperidine moiety is a common scaffold in medicinal chemistry, found in numerous classes of drugs. mdpi.com
Supramolecular Chemistry: The polarized structure, with its electron-rich and electron-poor regions, is ideal for studying and utilizing non-covalent interactions. It could potentially act as a guest in host-guest systems or as a component in self-assembled materials where dipole-dipole interactions are crucial.
Photophysical Probes: The intramolecular charge-transfer (ICT) character suggested by its donor-acceptor structure could lead to interesting photophysical properties, such as solvatochromism, where the color of the compound changes with solvent polarity. This would make it a candidate for use as a sensor or environmental probe.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
